

# The Safety and Toxicity Profile of KN1022 (Envafolimab): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

KN1022, also known as Envafolimab, is a novel, subcutaneously administered, single-domain antibody targeting the programmed death-ligand 1 (PD-L1).[1][2] Developed by Alphamab Oncology, KN1022 represents a significant advancement in cancer immunotherapy, offering a convenient alternative to intravenously administered checkpoint inhibitors.[3][4][5] Its unique structure, a fusion of a humanized single-domain anti-PD-L1 antibody with a human IgG1 Fc fragment, allows for high affinity binding to PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells and reactivating the host immune response against tumor cells.[1][2][6] This guide provides a comprehensive overview of the safety and toxicity profile of KN1022, drawing from available preclinical and clinical trial data.

## **Preclinical Toxicology**

Detailed quantitative preclinical toxicology data for **KN1022**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public domain, which is common for proprietary therapeutic agents in development. However, preclinical studies have indicated that envafolimab exhibits a significant tumor-inhibitory effect.

[3] Functional tests in mixed lymphocyte reaction (MLR) assays demonstrated that envafolimab can activate CD4-positive T cells to release interferon-gamma (IFN-y), with a more potent effect observed compared to durvalumab at the same molar concentration.[3] In vivo studies in NOD-



SCID mice with A375 human melanoma cells showed that envafolimab has a half-life of approximately 72 hours and exhibits antitumor activity.[6]

### **Clinical Safety and Tolerability**

The clinical safety profile of **KN1022** has been evaluated in several Phase I and Phase II studies, demonstrating a manageable and favorable safety profile in patients with advanced solid tumors.

### **Phase I Studies**

A first-in-human, open-label, Phase I trial (NCT02827968) in the United States enrolled 28 patients with various advanced solid tumors. The study consisted of a dose-escalation phase (0.01-10 mg/kg once weekly) and a dose-exploration phase (300 mg once every 4 weeks).[3] [4][5][7] Key findings from this study include:

- No Dose-Limiting Toxicities (DLTs): No DLTs were reported during the dose-escalation phase, even at the highest dose of 10 mg/kg.[4][5][7]
- No Injection-Site Reactions: No significant injection-site reactions were observed.[4][5][7]
- Most Common Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild and included fatigue, nausea, and diarrhea.[4][8]

Another Phase I study in Japanese patients with advanced solid tumors also showed that envafolimab was well-tolerated. In this trial, no DLTs were reported in the dose-escalation phase (1.0, 2.5, and 5.0 mg/kg once weekly) or the dose-expansion phase (2.5 or 5.0 mg/kg every 2 weeks and 300 mg every 4 weeks).[9]

A Phase I study in Chinese patients with advanced solid tumors (N=287) also demonstrated a favorable safety profile, with no DLTs observed during dose escalation (0.1 to 10.0 mg/kg once weekly).[10]

### **Phase II Studies**

A pivotal Phase II trial in China evaluated the efficacy and safety of envafolimab in 103 patients with previously treated microsatellite instability-high (MSI-H) or mismatch repair deficient



(dMMR) advanced solid tumors. The findings corroborated the manageable safety profile observed in Phase I studies.

### **Summary of Treatment-Related Adverse Events (TRAEs)**

The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in key clinical trials of **KN1022** (Envafolimab).

Table 1: Most Common Treatment-Related Adverse Events (All Grades) in Patients with Advanced Solid Tumors (Phase I - US Study)

| Adverse Event  | Incidence (%) (N=28) |
|----------------|----------------------|
| Fatigue        | 29%                  |
| Nausea         | 18%                  |
| Diarrhea       | 14%                  |
| Hypothyroidism | 14%                  |

Data sourced from a retrospective study on envafolimab.[8]

Table 2: Grade 3-4 Treatment-Related Adverse Events in Patients with MSI-H/dMMR Advanced Solid Tumors (Phase II Study)

| Adverse Event              | Incidence (%) |
|----------------------------|---------------|
| Leukopenia                 | 17%           |
| Asthenia                   | 17%           |
| Rash                       | 16%           |
| Hypothyroidism             | 16%           |
| Hyperthyroidism            | 12%           |
| Decreased neutrophil count | 12%           |
| Anemia                     | 12%           |



Data sourced from a review article on envafolimab.[3]

Table 3: Immune-Related Adverse Events (irAEs) in Chinese Patients with Advanced Solid Tumors (Phase I Study)

| Adverse Event            | Incidence (%) (N=287) |
|--------------------------|-----------------------|
| Hypothyroidism           | ≥2%                   |
| Hyperthyroidism          | ≥2%                   |
| Immune-related hepatitis | ≥2%                   |
| Rash                     | ≥2%                   |

The incidence of all-grade immune-related adverse events was 24.0%.[10]

# Experimental Protocols Phase I First-in-Human Study (NCT02827968)

- Study Design: This was an open-label, multicenter, dose-escalation and dose-exploration study.
- Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who had failed standard therapy.
- Dose Escalation Phase:
  - A modified 3+3 design was used.
  - Patients received subcutaneous envafolimab at doses ranging from 0.01 to 10 mg/kg once weekly.
  - Dose-limiting toxicity (DLT) was evaluated during the first 28 days of treatment.
- Dose Exploration Phase:
  - Patients received a fixed dose of 300 mg of envafolimab subcutaneously once every 4 weeks.[5][7]



 Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

# Signaling Pathway and Experimental Workflow Diagrams

PD-1/PD-L1 Signaling Pathway and Mechanism of Action of KN1022



Click to download full resolution via product page

Caption: Mechanism of action of KN1022 in blocking the PD-1/PD-L1 signaling pathway.



# **Experimental Workflow for a Phase I Dose-Escalation Study**





Click to download full resolution via product page

Caption: A simplified workflow of a typical 3+3 dose-escalation clinical trial design.

### Conclusion

KN1022 (Envafolimab) has demonstrated a manageable and favorable safety profile in clinical trials involving patients with a range of advanced solid tumors. The subcutaneous administration offers a significant advantage in terms of patient convenience. The observed treatment-related adverse events are consistent with the known safety profile of PD-1/PD-L1 inhibitors. No dose-limiting toxicities were observed in Phase I dose-escalation studies, and the incidence of severe immune-related adverse events is comparable to other agents in its class. Ongoing and future studies will further delineate the long-term safety and efficacy of KN1022 in various cancer types and in combination with other therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Envafolimab used for? [synapse.patsnap.com]
- 2. Model-informed drug development of envafolimab, a subcutaneously injectable PD-L1 antibody, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Phase I Study of Envafolimab, a Novel Subcutaneous Single-Domain Anti-PD-L1 Antibody, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-Human Phase I Study of Envafolimab, a Novel Subcutaneous Single-Domain Anti-PD-L1 Antibody, in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]



- 8. A retrospective study on the efficacy and safety of Envafolimab, a PD-L1 inhibitor, in the treatment of advanced malignant solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of envafolimab (KN035), a novel subcutaneous single-domain anti-PD-L1 monoclonal antibody, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A phase I study of subcutaneous envafolimab (KN035) monotherapy in Chinese patients with advanced solid tumors] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Safety and Toxicity Profile of KN1022 (Envafolimab): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581405#kn1022-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com